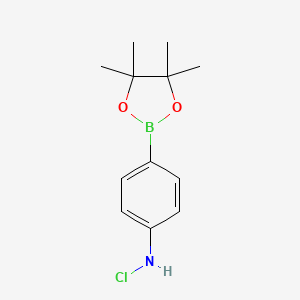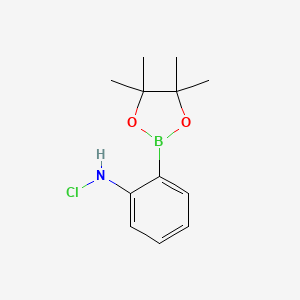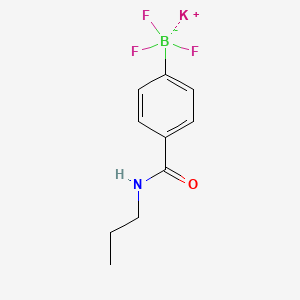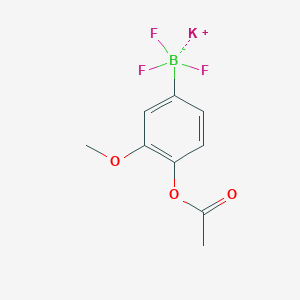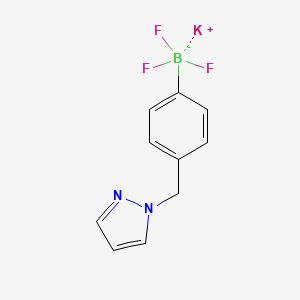
Potassium 4-((1H-pyrazol-1-yl)mthyl)phenyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-((1H-pyrazol-1-yl)methyl)phenyltrifluoroborate is a chemical compound with the molecular formula C10H9BF3KN2 and a molecular weight of 264.10 g/mol . This compound is part of the pyrazole family, which is known for its wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazoles is through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . This reaction can be carried out under mild conditions, often using bromine as an oxidizing agent to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-((1H-pyrazol-1-yl)methyl)phenyltrifluoroborate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Potassium 4-((1H-pyrazol-1-yl)methyl)phenyltrifluoroborate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium 4-((1H-pyrazol-1-yl)methyl)phenyltrifluoroborate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The trifluoroborate group can also play a role in enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simple five-membered ring with two nitrogen atoms, used as a scaffold in many bioactive compounds.
Pyrazoline: A reduced form of pyrazole, often found in pharmaceutical compounds.
Indazole: A benzo-fused derivative of pyrazole, known for its diverse biological activities.
Uniqueness
Potassium 4-((1H-pyrazol-1-yl)methyl)phenyltrifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity in various reactions .
Properties
IUPAC Name |
potassium;trifluoro-[4-(pyrazol-1-ylmethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BF3N2.K/c12-11(13,14)10-4-2-9(3-5-10)8-16-7-1-6-15-16;/h1-7H,8H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDHWQOLBFFDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CN2C=CC=N2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BF3KN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
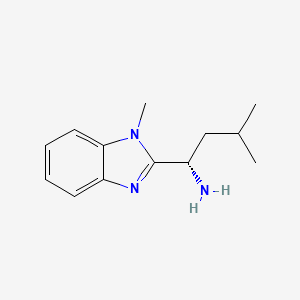
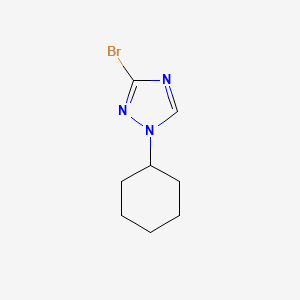
![(S)-1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B7981907.png)
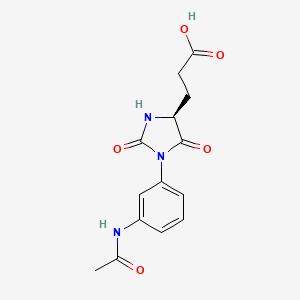
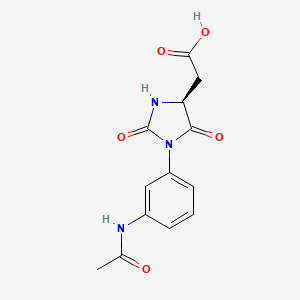
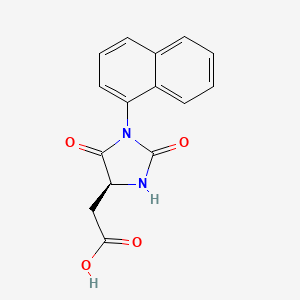
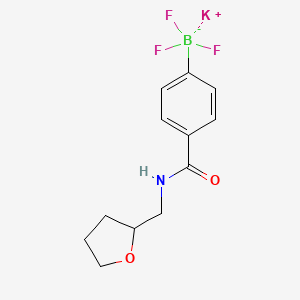
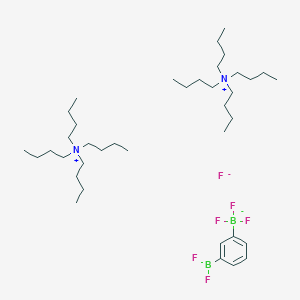
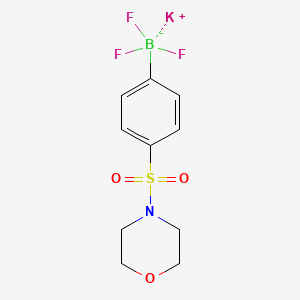
![2-4((4-Methoxyphenyl)ethynl)phenyl)-2.3.dihydro-1H-naphtho[1.8-de][1.3.2]diazaborinine](/img/structure/B7981961.png)
